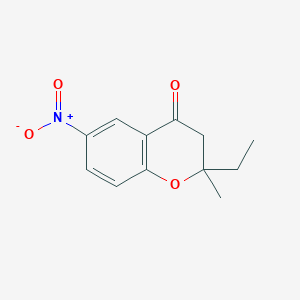

2-Ethyl-2-methyl-6-nitro-chroman-4-one

Description

Significance of Chromanone Scaffolds in Chemical Sciences

The chroman-4-one framework is a prominent heterocyclic motif found in a variety of natural products and synthetic compounds. acs.orgresearchgate.net This structural unit is a cornerstone in medicinal chemistry, serving as a versatile building block for the design and synthesis of new therapeutic agents. acs.orgresearchgate.net The inherent structural features of chromanones allow for diverse chemical modifications, leading to a wide spectrum of biological activities.

The significance of the chromanone scaffold is underscored by its presence in compounds exhibiting pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net The flexibility of the chromanone ring system allows for the introduction of various substituents at different positions, which can modulate the biological and physicochemical properties of the resulting molecules. This adaptability has made chromanones a focal point of extensive research aimed at discovering novel bioactive compounds. acs.orgresearchgate.net

Overview of Nitro-Substituted Chromanone Derivatives in Research

The introduction of a nitro group onto the chromanone scaffold can significantly influence its electronic properties and biological activity. Nitro compounds, in general, are known to possess a broad range of pharmacological activities, including antibacterial and antineoplastic effects. nih.govresearchgate.net In the context of chromanones, the nitro group, being a potent electron-withdrawing group, can enhance the molecule's reactivity and its potential for biological interactions. nih.govchemimpex.com

Research into nitro-substituted chromanone derivatives has revealed their potential in various therapeutic areas. For instance, certain nitro-substituted chromanones have been investigated for their utility as intermediates in the synthesis of more complex pharmaceutical agents. chemimpex.com The presence of the nitro group can also be crucial for specific enzyme inhibitory activities.

Rationale for Academic Investigation of 2-Ethyl-2-methyl-6-nitro-chroman-4-one

The academic interest in This compound stems from the convergence of the established importance of the chromanone scaffold and the recognized impact of nitro substitution. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on related structures.

A key driver for synthesizing and studying compounds like This compound is the exploration of structure-activity relationships (SAR). In one study focused on chroman-4-one derivatives as selective inhibitors of SIRT2, a class of enzymes implicated in neurodegenerative diseases, it was found that larger, electron-withdrawing groups at the 6-position of the chromanone ring were favorable for inhibitory potency. acs.org The nitro group in This compound fulfills this criterion, making it a logical candidate for synthesis and biological evaluation in such a context.

Furthermore, the ethyl and methyl groups at the 2-position contribute to the lipophilicity and steric profile of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. The investigation of This compound would therefore be a systematic step in the broader scientific endeavor to map the chemical space of chromanone derivatives and to identify novel compounds with potential therapeutic applications. The synthesis of this compound would likely proceed via the nitration of its precursor, 2-Ethyl-2-methyl-chroman-4-one. guidechem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methyl-6-nitro-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-3-12(2)7-10(14)9-6-8(13(15)16)4-5-11(9)17-12/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWGROIZFAOGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661381 | |

| Record name | 2-Ethyl-2-methyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-62-8 | |

| Record name | 2-Ethyl-2,3-dihydro-2-methyl-6-nitro-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 2 Methyl 6 Nitro Chroman 4 One

Established Approaches for Chromanone Ring System Construction

The construction of the bicyclic chroman-4-one core is a well-documented area of organic synthesis, with several reliable methods at the disposal of chemists.

A primary and widely used method for constructing the chroman-4-one skeleton is the intramolecular oxa-Michael addition. This reaction typically involves the cyclization of a 2'-hydroxychalcone precursor, which is formed from the base-catalyzed aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. For the synthesis of substituted chromanones, this approach is highly effective. nih.govrsc.orgrsc.org The general reaction proceeds by initial condensation to form an α,β-unsaturated ketone, followed by a conjugate addition of the phenolic oxygen to the double bond, which closes the heterocyclic ring. nih.govrsc.org Various bases and catalysts, including bifunctional organocatalysts like cinchona alkaloids, can be employed to facilitate this cyclization, sometimes in an enantioselective manner. rsc.orgresearchgate.net

Another common route begins with the reaction of ortho-acylphenols with terminal alkynoates. This one-pot method involves a DABCO-catalyzed condensation followed by a potassium tert-butoxide-mediated intramolecular cycloaddition to yield 2-alkyl-substituted chromanones. researchgate.net

| Cyclization Method | Precursors | Key Features | Typical Conditions |

| Intramolecular Oxa-Michael Addition | 2'-Hydroxyacetophenones, Aldehydes | Forms a 2'-hydroxychalcone intermediate which then cyclizes. Widely applicable. | Base-promoted (e.g., DIPA), often with microwave irradiation. nih.gov |

| Organocatalytic Cyclization | Phenol derivatives with α,β-unsaturated ketone moieties | Can achieve high enantioselectivity for chiral chromanones. | Cinchona-alkaloid-urea-based bifunctional organocatalysts. rsc.org |

| Condensation/Cycloaddition | ortho-Acylphenols, Terminal alkynoates | One-pot procedure for 2-alkyl-substituted chromanones. | DABCO, then KOBut. researchgate.net |

While the target molecule is a chroman-4-one, it is relevant to note that these saturated heterocycles can be converted to their unsaturated chromone (B188151) analogues. Chromones are also a privileged scaffold in medicinal chemistry. The dehydrogenative oxidation of chromanones provides a direct route to these derivatives. Methods using reagents like iodosobenzene (PhIO) under mild conditions can effectively construct the chromone skeleton from a pre-formed chromanone. researchgate.net This transformation is valuable for creating libraries of related compounds for structure-activity relationship studies.

Modern synthetic chemistry has introduced radical-based methods for constructing complex ring systems. Cascade radical cyclization has emerged as a powerful, atom-economical strategy for synthesizing functionalized chroman-4-ones. acs.orgmdpi.com These reactions are often initiated by visible-light photoredox catalysis. acs.orgresearchgate.netnih.govsci-hub.se

A common approach involves the use of 2-(allyloxy)arylaldehydes as substrates. mdpi.com An alkyl radical, generated from a precursor like an N-(acyloxy)phthalimide, adds to the aldehyde carbonyl. The resulting radical intermediate then undergoes a cyclization onto the tethered alkene, followed by subsequent steps to yield the 3-substituted chroman-4-one product. researchgate.net This method is noted for its mild reaction conditions and broad functional group tolerance. researchgate.net

| Radical Precursor | Initiation | Substrate | Product Type |

| Aroyl chlorides | Visible light, photoredox catalyst | 2-(allyloxy)-benzaldehyde derivatives | 1,4-Diketones with chroman-4-one skeleton |

| Oxalates | (NH₄)₂S₂O₈ (thermal) | 2-(allyloxy)arylaldehydes | Ester-containing chroman-4-ones mdpi.com |

| N-(acyloxy)phthalimides | Visible light, organophotoredox catalyst | 2-(allyloxy)arylaldehydes | 3-Alkyl substituted chroman-4-ones researchgate.net |

Regioselective Nitration Methodologies for Chromanone Systems (specifically at C-6)

The introduction of a nitro group onto the aromatic ring of the chromanone system must be controlled to achieve the desired 6-nitro isomer. The substitution pattern is governed by the principles of electrophilic aromatic substitution, where the existing ether oxygen and carbonyl group direct the incoming electrophile.

The most reliable and regioselective method to synthesize 2-Ethyl-2-methyl-6-nitro-chroman-4-one is to begin with a precursor that already contains the nitro group in the correct position. The use of 2'-hydroxy-5'-nitroacetophenone as a starting material is the premier strategy. nih.govmdpi.comnih.gov This compound can be subjected to cyclization reactions, such as the aldol condensation/oxa-Michael addition sequence, to build the chromanone ring. Because the nitro group is already present at the para-position relative to the hydroxyl group (which becomes the ring oxygen), the final product is exclusively the 6-nitro isomer. nih.gov This approach avoids issues with regioselectivity and the potentially harsh conditions of direct nitration on a complex molecule. 2'-Hydroxy-5'-nitroacetophenone is a commercially available yellow solid.

Direct nitration of a pre-formed 2,2-dialkyl-chroman-4-one is an alternative but less selective strategy. Traditional nitrating agents like a mixture of nitric acid and sulfuric acid would likely lead to a mixture of products. The ether oxygen at position 1 is an ortho-, para-director, while the carbonyl group at position 4 is a meta-director. Their combined influence would likely favor nitration at the C-6 and C-8 positions, necessitating chromatographic separation of the isomers. More modern, metal-free nitration methods, for instance using tert-butyl nitrite, have been developed for site-selective C-H nitration of N-heterocycles and could potentially offer improved regioselectivity for chromanone systems. However, for unambiguous synthesis of the C-6 nitro isomer, the precursor nitration strategy remains superior.

Advanced Synthetic Protocols for Structurally Complex Chromanone Derivatives

The construction of the chroman-4-one scaffold, particularly with complex substitution patterns like that of this compound, necessitates advanced synthetic strategies that go beyond classical condensation methods. These protocols are designed to build molecular complexity efficiently and with high selectivity.

One of the most powerful approaches for synthesizing chromanones is the intramolecular oxa-Michael addition . This reaction typically involves a precursor molecule containing a phenolic hydroxyl group and an α,β-unsaturated ketone moiety. The phenolic oxygen acts as a nucleophile, attacking the β-carbon of the unsaturated system to form the heterocyclic ring. For the synthesis of 2,2-disubstituted chromanones, this strategy is often preceded by a condensation reaction. A plausible and efficient route for preparing compounds analogous to this compound involves a one-pot procedure combining a base-mediated aldol condensation with the subsequent intramolecular cyclization. acs.org For instance, the reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde or ketone can generate the necessary chalcone-like intermediate in situ, which then readily cyclizes. nih.gov

Organocatalytic domino reactions represent another advanced protocol for accessing complex chromanone structures. acs.org These reactions use small organic molecules as catalysts to initiate a cascade of bond-forming events in a single operation. For example, a bifunctional organocatalyst, such as one based on a cinchona alkaloid, can facilitate an asymmetric intramolecular oxy-Michael addition, leading to the formation of chiral chromans with high enantioselectivity. rsc.org Such methods are particularly valuable for creating chromanones with multiple stereocenters.

Palladium-catalyzed reactions have also emerged as a versatile tool for synthesizing chromanone derivatives. These methods can include oxidative cyclizations of intermediates like 2'-hydroxydihydrochalcones to form either flavanones or flavones, depending on the chosen oxidant and reaction conditions. nih.gov While often applied to flavanone synthesis, the principles of palladium-catalyzed C-O bond formation can be adapted for the construction of various chromanone cores. Furthermore, palladium catalysis is effective for the conjugate addition of arylboronic acids to chromone precursors, which allows for the introduction of substituents at the C3 position, creating tetrasubstituted stereocenters. nih.gov

Catalytic Systems and Reaction Conditions in this compound Synthesis

The synthesis of this compound can be hypothetically achieved through a base-catalyzed aldol condensation followed by an intramolecular oxa-Michael addition. This approach is guided by established procedures for structurally similar compounds, such as 6-nitro-2-pentylchroman-4-one. acs.org In this method, a substituted 2'-hydroxyacetophenone serves as the starting material, which provides the aromatic ring and the carbonyl group of the final chromanone.

The key catalytic step is the base-mediated reaction that facilitates both the initial condensation and the subsequent ring-closing cyclization. Diisopropylamine (DIPA) is an effective base for this transformation, often carried out in a polar solvent like ethanol under microwave irradiation to accelerate the reaction. acs.org

Below are tables detailing the catalytic systems and reaction conditions relevant to the synthesis of the target molecule and its complex analogues.

Table 1: Proposed Base-Catalyzed Synthesis for this compound (Based on analogous syntheses)

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product |

| 2'-Hydroxy-5'-nitroacetophenone | 2-Butanone | Diisopropylamine (DIPA) | Ethanol | Microwave Irradiation, 160-170 °C | This compound |

For the synthesis of other structurally complex chromanones, transition metal catalysts, particularly palladium complexes, are widely employed. These systems are highly effective for C-C and C-O bond formations.

Table 2: Palladium-Catalyzed Systems for Chromanone Synthesis

| Reaction Type | Catalyst | Ligand | Base / Additive | Solvent | Conditions | Ref. |

| Asymmetric Conjugate Arylation | [Pd(allyl)Cl]₂ | Chiral Pyridine-Dihydroisoquinoline (PyDHIQ) | K₃PO₄ | Toluene/H₂O | Room Temperature | nih.gov |

| Oxidative Cyclization | Pd(TFA)₂ | 5-Nitro-1,10-phenanthroline | O₂ (oxidant) | DMSO | 100 °C | nih.gov |

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chromanones. These systems often utilize bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously.

Table 3: Organocatalytic Systems for Chromanone Synthesis

| Reaction Type | Catalyst | Solvent | Conditions | Product Type | Ref. |

| Intramolecular Aldol/oxa-Michael | Pyrrolidine | Methanol | 50 °C | Fused-ring chromanones | acs.org |

| Asymmetric Intramolecular oxa-Michael | Cinchona-alkaloid-urea derivative | Toluene | -20 °C to Room Temp | Chiral 2-substituted chromans | rsc.org |

These advanced protocols and catalytic systems provide a robust toolbox for the synthesis of this compound and a wide array of other structurally diverse chromanone derivatives.

Advanced Spectroscopic and Crystallographic Characterization of 2 Ethyl 2 Methyl 6 Nitro Chroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The chemical shift (δ) of a proton is influenced by shielding and deshielding effects from neighboring atoms and functional groups. libretexts.org For 2-Ethyl-2-methyl-6-nitro-chroman-4-one, characteristic chemical shifts would be expected for the protons of the ethyl and methyl groups, the methylene (B1212753) protons of the chromanone ring, and the aromatic protons on the benzene (B151609) ring. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, following the n+1 rule.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons (H-5, H-7, H-8) |

| Data not available | Data not available | Data not available | Methylene Protons (H-3) |

| Data not available | Data not available | Data not available | Ethyl Group Protons (-CH₂CH₃) |

| Data not available | Data not available | Data not available | Methyl Group Proton (-CH₃) |

Note: This table is a representation of expected data. Specific experimental values are not currently available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. pressbooks.pub The chemical shifts are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. libretexts.org For this compound, distinct signals would be expected for the carbonyl carbon, the aromatic carbons, the quaternary carbon at position 2, and the carbons of the ethyl and methyl groups.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Carbonyl Carbon (C-4) |

| Data not available | Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) |

| Data not available | Quaternary Carbon (C-2) |

| Data not available | Methylene Carbon (C-3) |

| Data not available | Ethyl Group Carbons (-CH₂CH₃) |

| Data not available | Methyl Group Carbon (-CH₃) |

Note: This table is a representation of expected data. Specific experimental values are not currently available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms in a molecule. youtube.com

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the structure. youtube.com

HMQC (or HSQC) spectra correlate proton signals with the carbon signals of the atoms they are directly attached to, aiding in the assignment of both ¹H and ¹³C spectra. youtube.com

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular framework, especially in complex molecules with multiple functional groups and stereocenters. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the nitro group (NO₂), the aromatic ring, and the C-O-C ether linkage within the chromanone ring system.

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1680-1700 | C=O (Ketone) |

| ~1500-1550 and ~1300-1370 | NO₂ (Nitro group) |

| ~1450-1600 | C=C (Aromatic ring) |

| ~1000-1300 | C-O-C (Ether) |

| ~2850-3000 | C-H (Aliphatic) |

Note: The exact positions of the absorption bands can be influenced by the molecular structure and environment. pressbooks.publibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For this compound, the presence of the nitrated benzene ring and the carbonyl group constitutes a conjugated system, which would be expected to result in characteristic UV-Vis absorption bands.

Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Electronic Transition |

| Data not available | π → π transitions associated with the aromatic system |

| Data not available | n → π transitions associated with the carbonyl group |

Note: Specific experimental λmax values are not currently available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. chemguide.co.uk In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide valuable clues about the structure of the molecule, as weaker bonds tend to break preferentially, leading to the formation of characteristic fragment ions. libretexts.org

Expected Fragmentation Pattern in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 235 | [M]⁺ (Molecular Ion) |

| Data not available | Loss of ethyl group |

| Data not available | Loss of nitro group |

| Data not available | Other characteristic fragments |

Note: This table represents expected major fragments. The actual mass spectrum would likely show a more complex pattern.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for elucidating the precise arrangement of atoms within a crystalline solid. This powerful analytical technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, which in turn allows for the determination of atomic positions with high precision. This would provide unambiguous information on bond lengths, bond angles, and torsion angles of this compound.

Once the molecular structure is determined, the arrangement of molecules within the crystal lattice, known as crystal packing, can be analyzed. This analysis is crucial for understanding the non-covalent interactions that govern the solid-state architecture. For a molecule like this compound, several types of intermolecular interactions would be anticipated:

Hydrogen Bonding: The presence of a nitro group (NO₂) and a carbonyl group (C=O) provides potential hydrogen bond acceptors. While the molecule itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds may play a significant role in the crystal packing.

Dipole-Dipole Interactions: The polar nature of the carbonyl and nitro functional groups would lead to dipole-dipole interactions, influencing the orientation of molecules within the crystal.

π-π Stacking: The aromatic ring of the chroman scaffold could engage in π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure.

A detailed analysis of these interactions, including their geometries and energies, would be essential for a complete understanding of the supramolecular assembly.

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. For this compound, the key conformational features of interest would be:

The conformation of the dihydropyranone ring: This heterocyclic ring can adopt various conformations, such as a sofa, half-chair, or boat form. The specific conformation would be determined by the substitution pattern and the intermolecular forces in the crystal.

The orientation of the ethyl and methyl groups at the C2 position: The spatial arrangement of these alkyl groups relative to the chroman ring system would be precisely defined.

The orientation of the nitro group: The torsion angle of the nitro group relative to the benzene ring would reveal the extent of its conjugation with the aromatic system.

Theoretical and Computational Chemistry Investigations of 2 Ethyl 2 Methyl 6 Nitro Chroman 4 One

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure.nih.gov

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the molecular and electronic properties of compounds. nih.gov For 2-Ethyl-2-methyl-6-nitro-chroman-4-one, DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set, are employed to determine its most stable three-dimensional arrangement and to analyze its electronic nature. nih.gov

Optimized Geometries and Conformational Preferences

DFT calculations are utilized to find the optimized geometry of this compound, which corresponds to the lowest energy and most stable conformation of the molecule. The chroman-4-one core possesses a heterocyclic ring that can adopt different conformations. The substituents at the C2 position, an ethyl and a methyl group, introduce further conformational flexibility.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-C3 | Data not available in search results | ||

| C3-C4 | Data not available in search results | ||

| C4-O5 | Data not available in search results | ||

| C2-O1 | Data not available in search results | ||

| C6-N | Data not available in search results | ||

| O-N-O | Data not available in search results | ||

| C2-C(ethyl) | Data not available in search results |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis.researchgate.netyoutube.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO is likely to be centered on the electron-withdrawing nitro group and the carbonyl group of the chroman-4-one moiety. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

Molecular Electrostatic Potential (MEP) Mapping.uni-muenchen.deresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dewolfram.comscienceopen.com The MEP map displays different colors to represent regions of varying electrostatic potential. researchgate.netresearchgate.net

In the MEP map of this compound, the regions around the oxygen atoms of the nitro group and the carbonyl group are expected to be colored red, indicating a high electron density and a negative electrostatic potential. researchgate.net These sites are susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and potentially the nitrogen atom of the nitro group would be colored blue, signifying a lower electron density and a positive electrostatic potential, making them prone to nucleophilic attack. researchgate.netresearchgate.net The green and yellow areas represent regions with intermediate electrostatic potential. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis.amercrystalassn.orgarxiv.org

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.orgwiley-vch.de This allows for the analysis of chemical bonds and intermolecular interactions based on the topological properties of the electron density. muni.czsciencearchives.org

Key parameters derived from QTAIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs). For covalent bonds, ρ is typically high and ∇²ρ is negative. For closed-shell interactions, such as ionic bonds or van der Waals interactions, ρ is low and ∇²ρ is positive. muni.cz

In this compound, QTAIM analysis can be used to characterize the nature of the various bonds within the molecule, including the C-C, C-O, C-N, and N-O bonds. It can also provide insights into any intramolecular hydrogen bonds that might exist, influencing the molecule's conformation and stability.

Table 3: Typical QTAIM Parameters for Different Bond Types

| Bond Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

|---|---|---|

| Covalent | High (>0.2) | Negative |

| Polar Covalent | Intermediate | Negative or slightly positive |

Note: The specific values for ρ and ∇²ρ for the bonds in this compound would require a dedicated QTAIM calculation.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

These simulations can reveal the flexibility of the chroman ring and the rotational freedom of the ethyl and nitro groups. Understanding the conformational dynamics in solution is crucial as it can influence the molecule's biological activity and its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromanone Derivatives (focusing on computational predictors of biological activity).nih.govijnrd.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijnrd.orgslideshare.net For chromanone derivatives, QSAR studies can help identify the key structural features that are important for a specific biological effect. mdpi.com

In the context of this compound and related compounds, QSAR models are built using a set of molecular descriptors. slideshare.net These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Geometrical properties, surface area, volume.

Electronic descriptors: Dipole moment, HOMO-LUMO energies, partial charges. srmist.edu.in

Hydrophobic descriptors: LogP.

By correlating these descriptors with the observed biological activity of a training set of chromanone derivatives, a predictive QSAR model can be developed. mdpi.com This model can then be used to estimate the biological activity of new, untested chromanone derivatives, thereby guiding the design and synthesis of more potent compounds. The presence of the nitro group and the specific alkyl substituents at the C2 position in this compound would be important variables in such a QSAR study.

Table 4: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Examples |

|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

Mechanistic Insights into in Vitro Biological Activities of 2 Ethyl 2 Methyl 6 Nitro Chroman 4 One

Molecular Mechanisms of In Vitro Antibacterial Activity

Dissipation of Bacterial Membrane Potential

The structural characteristics of 2-Ethyl-2-methyl-6-nitro-chroman-4-one suggest a potential mechanism of antibacterial action through the dissipation of the bacterial membrane potential. Research on various 4-chromanone (B43037) derivatives has shown that these compounds can disrupt the electrochemical gradient across the bacterial cell membrane, a critical component for cellular energy production and viability. nih.govdocumentsdelivered.comnih.gov

The lipophilic nature of the chromanone core, enhanced by the ethyl and methyl groups at the C2 position, would facilitate its insertion into the bacterial membrane. This insertion can lead to a disorganization of the lipid bilayer, increasing its permeability to ions such as protons (H+). The resulting uncontrolled leakage of ions dissipates the proton motive force, which is essential for ATP synthesis, nutrient transport, and other vital cellular functions. A study on a series of 4-chromanones demonstrated that many active antibacterial compounds in the series were found to dissipate the bacterial membrane potential, leading to a cascade of events that inhibit essential cellular processes. nih.govdocumentsdelivered.comnih.gov

The presence of the electron-withdrawing nitro group at the C6 position can further enhance this activity. Nitroaromatic compounds are known to undergo enzymatic reduction within bacterial cells, a process that can generate reactive nitrogen species. scielo.brencyclopedia.pubencyclopedia.pubnih.gov This redox cycling can contribute to membrane stress and further compromise the integrity of the cell membrane.

Inhibition of Macromolecular Biosynthesis

Following the dissipation of the bacterial membrane potential, a likely consequence of treatment with this compound is the inhibition of macromolecular biosynthesis. The synthesis of DNA, RNA, and proteins are energy-intensive processes that are tightly coupled to the integrity of the cell membrane and the availability of ATP.

Studies on antibacterial 4-chromanones have confirmed that the disruption of the membrane potential directly leads to the cessation of essential biosynthetic pathways. nih.govdocumentsdelivered.comnih.gov When the proton motive force is collapsed, the cell can no longer produce sufficient ATP to fuel the replication of DNA, the transcription of genes into RNA, and the translation of mRNA into proteins. This leads to a rapid halt in bacterial growth and proliferation. For a series of potent 4-chromanone antibacterial agents, it was observed that the inhibition of DNA, RNA, and protein synthesis occurred as a direct result of the dissipation of the bacterial membrane potential. nih.govdocumentsdelivered.comnih.gov

DNA Topoisomerase IV Inhibition

Beyond the effects on the cell membrane and general biosynthesis, there is evidence to suggest that chromanone derivatives may also possess more specific intracellular targets, such as DNA topoisomerase IV. nih.govdocumentsdelivered.comnih.gov This enzyme is a type II topoisomerase crucial for bacterial DNA replication, particularly in the segregation of newly replicated chromosomes. Its inhibition leads to the accumulation of catenated DNA, preventing cell division and ultimately causing bacterial cell death.

Structure-activity relationship studies of various 4-chromanones have identified compounds that exhibit inhibitory activity against DNA topoisomerase IV. nih.govdocumentsdelivered.comnih.gov While the exact binding mode can vary, it is plausible that the planar chromanone ring system can intercalate into the DNA or interact with the enzyme-DNA complex. The specific substitutions on the chromanone scaffold, such as the ethyl and methyl groups at C2 and the nitro group at C6 of this compound, would modulate the binding affinity and inhibitory potency. The hydrophobic substituents at the C2 position have been shown to be important for the antibacterial activity of 4-chromanones. nih.govacs.org

Anti-Staphylococcal Activity Mechanisms

The mechanisms described above—dissipation of membrane potential, inhibition of macromolecular biosynthesis, and DNA topoisomerase IV inhibition—are all highly relevant to the potential anti-staphylococcal activity of this compound. Staphylococcus aureus, including methicillin-resistant strains (MRSA), is a significant human pathogen.

The bacterial membrane is a validated target for anti-staphylococcal drugs, and compounds that disrupt its function can be effective against both susceptible and resistant strains. frontiersin.org Furthermore, DNA topoisomerase IV is a key target for quinolone antibiotics, which are used to treat staphylococcal infections. The potential for chromanones to inhibit this enzyme suggests they could serve as a scaffold for novel anti-staphylococcal agents. nih.govdocumentsdelivered.comnih.gov

Research on other nitro-substituted chromenes has demonstrated potent activity against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov The antibacterial action of these nitro derivatives is often linked to the in vivo reduction of the nitro group, which generates toxic reactive intermediates that can damage cellular components, including DNA. nih.gov Therefore, the 6-nitro group in this compound is likely a key contributor to its putative anti-staphylococcal effects.

Molecular Mechanisms of In Vitro Antioxidant Activity

Free Radical Scavenging Mechanisms

Chromanone derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The core structure of this compound, while containing a pro-oxidant nitro group, may still exhibit some radical scavenging activity, though likely modulated by its specific substitution pattern.

The general mechanism of free radical scavenging by phenolic compounds, which are structurally related to chromanones, involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. While this compound itself does not possess a free phenolic hydroxyl group, which is often a key feature for potent antioxidant activity in flavonoids, the chromanone structure itself can participate in radical stabilization. orientjchem.orgresearchgate.net

Enzyme Inhibition Mechanisms by Chromanone Derivatives

The chromanone scaffold is considered a "privileged structure" in medicinal chemistry, as it can be modified to interact with a wide range of biological targets, including various enzymes. acs.orgnih.gov The specific substitutions on the this compound molecule would determine its potential as an enzyme inhibitor.

Structure-activity relationship studies on chromanone derivatives have revealed several classes of enzyme inhibitors:

Sirtuin Inhibitors: A number of substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class of enzymes involved in cellular regulation. For potent SIRT2 inhibition, studies have shown that larger, electron-withdrawing groups at the 6- and 8-positions are favorable. acs.orgacs.org The nitro group at the C6 position of the title compound aligns with this finding. Additionally, an alkyl chain at the C2 position, such as the ethyl group, is also a feature of some active SIRT2 inhibitors. acs.org

Monoamine Oxidase (MAO) Inhibitors: Chromanone derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets in the treatment of neurodegenerative diseases and depression. researchgate.netscispace.comacs.org The inhibitory activity and selectivity are highly dependent on the substitution pattern of the chromanone ring.

Other Enzymes: The versatility of the chromanone scaffold has led to the development of inhibitors for a variety of other enzymes, including IKr potassium channels and NADPH oxidase 4 (NOX4). nih.govnih.gov Inhibition of NOX4, an enzyme involved in the production of reactive oxygen species (ROS), could be another facet of the biological activity of chromanone derivatives. nih.gov

For this compound, the presence of the electron-withdrawing nitro group and the alkyl substituents at C2 suggests that it could potentially act as an inhibitor for enzymes like SIRT2. However, without direct experimental evidence, this remains a scientifically informed hypothesis based on the activity of structurally related compounds.

Sirtuin (SIRT2) Inhibition and Structure-Activity Relationships

Sirtuins are a class of NAD+-dependent histone deacetylases (HDACs) involved in critical cellular processes, including aging, cell cycle regulation, and neurodegeneration. nih.govacs.org Among the seven mammalian sirtuins, SIRT2 has emerged as a significant target for therapeutic intervention in diseases like cancer and Parkinson's disease. nih.govacs.org Inhibition of SIRT2 can lead to the hyperacetylation of substrates like α-tubulin, resulting in the inhibition of tumor growth and decreased neuronal cell death. nih.govacs.org

Substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2. nih.govacs.org Structure-activity relationship studies reveal that the inhibitory potency of these compounds is highly dependent on the substituents at the C-2, C-6, and C-8 positions of the chromanone scaffold. nih.govacs.org Research has shown that compounds with specific substitutions can achieve inhibitory concentrations in the low micromolar range while maintaining high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov For instance, the introduction of larger, electron-withdrawing groups at the 6- and 8-positions has been shown to be favorable for potent SIRT2 inhibition. nih.govacs.org

The following table illustrates the SIRT2 inhibitory activity of various substituted chroman-4-ones, highlighting the key structure-activity relationships.

| Compound | Substituent (R1) | Substituent (R2) | Substituent (R3) | SIRT2 IC50 (µM) |

| 1 | H | Br | H | >100 (inactive) |

| 2 | n-Pentyl | Br | H | 7.0 |

| 3 | n-Pentyl | Br | Br | 1.5 |

| 4 | n-Pentyl | NO2 | H | Data not specified, but activity is implied |

Data synthesized from findings indicating that C-2 substitution is crucial and electron-withdrawing groups at C-6 enhance activity. nih.govacs.org

Structure-Activity Relationship (SAR) Elucidation for Substituents at C-2, C-6, and other positions on the Chromanone Scaffold

The biological profile of compounds based on the chroman-4-one framework is intricately linked to the chemical groups attached to the heterocyclic ring system. nih.gov Minor structural modifications, such as the absence of the C2-C3 double bond, can lead to significant variations in biological activity when compared to the related chromone (B188151) scaffold. nih.govnih.govresearchgate.net The following sections dissect the specific roles of the ethyl and methyl groups at the C-2 position and the nitro group at the C-6 position in defining the biological activity of this compound.

Impact of Ethyl and Methyl Groups on Biological Activity

The substitution pattern at the C-2 position of the chroman-4-one ring is a critical determinant of SIRT2 inhibitory activity. acs.org Studies have demonstrated that the presence of an alkyl substituent at this position is essential for biological function. For example, 6-bromochroman-4-one, which lacks any substituent at the C-2 position, shows no inhibitory activity against SIRT2. acs.org In contrast, the introduction of a pentyl group at the C-2 position in the same scaffold results in significant SIRT2 inhibition. acs.org

Research into the SAR of 2-alkyl-chroman-4-ones has indicated that an alkyl chain length of three to five carbons in the 2-position is crucial for achieving high potency. nih.gov While the specific combination of an ethyl and a methyl group at C-2 has not been explicitly detailed in the reviewed literature, the presence of these small alkyl groups fulfills the fundamental requirement for substitution at this position. This suggests that the ethyl and methyl groups in this compound are vital for its interaction with the SIRT2 enzyme, positioning it as a potentially active compound.

Role of the Nitro Group on Biological Activity

The nitro group (NO₂) is a versatile functional group in medicinal chemistry, known to act as both a pharmacophore and a modulator of a molecule's physicochemical properties. nih.gov Its presence can significantly influence the electronic environment of the parent scaffold, thereby affecting interactions with biological targets. nih.gov

In the context of chroman-4-one-based SIRT2 inhibitors, the substitution at the C-6 position plays a pivotal role. SAR studies have consistently shown that incorporating larger, electron-withdrawing substituents at the C-6 and C-8 positions is favorable for potent SIRT2 inhibition. nih.govacs.org The nitro group is a strong electron-withdrawing group, a property that aligns with the requirements for enhanced biological activity in this class of compounds. The reduction of the nitro group within cells can also trigger redox reactions, a mechanism underlying the bioactivity of many nitro compounds. nih.gov Therefore, the C-6 nitro group in this compound is expected to contribute positively to its SIRT2 inhibitory potential by modifying the electronic properties of the aromatic ring and potentially participating in key interactions within the enzyme's binding site.

Comparison of Electronic Properties and Biological Effects

The electronic nature of the substituents on the chroman-4-one scaffold directly correlates with the observed biological effects, particularly concerning SIRT2 inhibition. The preference for electron-withdrawing groups at the C-6 and C-8 positions suggests that the electronic landscape of the benzene (B151609) ring of the chromanone is crucial for binding to the SIRT2 enzyme. nih.govacs.org

The nitro group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. nih.gov Its effect on the electronic properties of the chromanone ring is more pronounced than that of halogens like bromine, which are also effective at this position. This strong electron-withdrawing nature enhances the polarity and modifies the charge distribution of the molecule, which can lead to more favorable interactions with amino acid residues in the target protein. nih.gov The comparison in the table below highlights how the electronic character of the C-6 substituent influences SIRT2 inhibition.

| C-6 Substituent | Electronic Property | Impact on SIRT2 Inhibition |

| Hydrogen (H) | Neutral | Low to no activity |

| Bromo (Br) | Electron-withdrawing | Moderate to high activity nih.gov |

| Nitro (NO₂) | Strongly electron-withdrawing | Expected to confer high activity nih.govnih.gov |

This structure-activity relationship underscores the importance of the C-6 nitro group in this compound for its potential as a potent SIRT2 inhibitor. The electronic pull of the nitro group likely optimizes the molecule's fit and interaction within the SIRT2 active site, leading to enhanced inhibitory effects. nih.govnih.gov

Potential Applications in Chemical Biology and Materials Science

Chromanones as Building Blocks for Complex Molecular Architectures

The chroman-4-one moiety is a versatile and valuable building block in organic synthesis, enabling the creation of more complex and pharmacologically active molecules. rsc.orgijrpc.com Its framework can be modified at various positions, particularly at C-2, C-3, and the aromatic ring, to generate a diverse library of compounds. nih.gov

Several synthetic strategies have been developed to construct chromanone derivatives. These methods often involve the cyclization of phenolic compounds with suitable three-carbon components. For instance, one common approach is the intramolecular condensation of specific ortho-hydroxyaryl ketones. ijrpc.comorganic-chemistry.org More recent methodologies focus on creating functionalized chromanones that can be further elaborated. Palladium-catalyzed reactions, for example, have been employed to synthesize 2-aryl-4H-thiochromen-4-ones from 2-sulfinyl-thiochromones, demonstrating the feasibility of introducing aryl groups that can significantly alter the molecule's properties. acs.org The compatibility of these reactions with various functional groups, including nitro groups, highlights the potential for creating a wide array of derivatives. acs.org

The utility of chromanones as synthons extends to the construction of intricate, polycyclic systems. They serve as efficient starting materials in catalytic asymmetric annulation reactions to produce chiral polycyclic chromanones, which are core structures in numerous natural products and bioactive molecules. nih.gov For example, chromones have been used in one-pot sequential reactions to build complex fused N-aryl-2-pyridonoporphyrins, showcasing their role in generating molecules with interesting photophysical properties. acs.org

Table 1: Selected Synthetic Methodologies for Chromanone Derivatives

| Method | Description | Application |

|---|---|---|

| Intramolecular Condensation | Cyclization of ortho-hydroxyaryl ketones under acidic or basic conditions. ijrpc.com | Fundamental synthesis of the chromanone core. |

| Palladium-Catalyzed Cross-Coupling | Reaction of functionalized chromanones (e.g., sulfinyl-thiochromones) with arylboronic acids. acs.org | Synthesis of 2-aryl substituted (thio)chromanones. |

| Asymmetric Annulation | Catalytic reactions to form chiral polycyclic structures from chromone-based reactants. nih.gov | Construction of complex, bioactive molecules. |

| One-Pot Sequential Reactions | Multi-component reactions to build fused heterocyclic systems. acs.org | Efficient synthesis of complex porphyrin hybrids. |

Fluorescent Probe Development based on Chromanone Scaffolds

The chromanone scaffold is an attractive platform for the design of fluorescent probes due to its inherent photochemical properties. ijrpc.com Fluorescent probes are essential tools in chemical biology for visualizing and detecting specific analytes, such as metal ions and biologically relevant small molecules, within living systems. rsc.orgresearchgate.net The development of "turn-on" probes, which exhibit a significant increase in fluorescence upon binding to a target, is a particularly active area of research. researchgate.netnih.gov

The general principle behind many fluorescent probes involves a fluorophore unit linked to a receptor unit. In the "off" state, the fluorescence of the fluorophore is quenched. Interaction with the target analyte triggers a chemical reaction or conformational change that disrupts the quenching mechanism, "turning on" the fluorescence.

Chromanone-based probes have been successfully developed for various targets. For instance, a probe utilizing a chromone (B188151) fluorophore was designed for the selective and sensitive detection of hydrogen sulfide (B99878) (H₂S) in acidic environments, which is relevant for studying its role in cancer. rsc.org Another example is a "turn-on" fluorescent probe for Zinc (Zn²⁺) detection, which combines a rhodamine moiety with a 7-methoxychromone-3-carbaldehyde unit. researchgate.net In the absence of Zn²⁺, the probe is non-fluorescent, but upon complexation with the ion, a distinct fluorescence signal is produced. researchgate.net Similarly, rhodamine-chromene based probes have been engineered to selectively image copper (Cu²⁺) in living cells. nih.gov

The design of 2-Ethyl-2-methyl-6-nitro-chroman-4-one suggests potential for fluorescent probe development. The electron-withdrawing nitro group can influence the electronic and photophysical properties of the chromanone system, potentially serving as part of a recognition or signaling mechanism in a probe designed for specific analytes.

Table 2: Examples of Chromanone/Chromone-Based Fluorescent Probes

| Probe Base | Target Analyte | Mechanism | Key Feature |

|---|---|---|---|

| Chromone | Pd²⁺ | Ratiometric fluorescence enhancement (ESIPT/CHEF) rsc.org | High selectivity and a detection limit in the nanomolar range. rsc.org |

| Chromone | H₂S | Turn-on fluorescence rsc.org | Effective in acidic conditions, suitable for cancer cell imaging. rsc.org |

| Rhodamine-Chromone | Zn²⁺ | Turn-on fluorescence via inhibition of PET researchgate.net | Good selectivity and sensitivity for Zn²⁺ in aqueous solutions. researchgate.net |

| Rhodamine-Chromene | Cu²⁺ | Turn-on fluorescence nih.gov | Good membrane permeability for intracellular imaging. nih.gov |

Research into Photophysical Properties of Chromanones

The photophysical properties of chromanones and related heterocycles, such as coumarins, are central to their application in fluorescence. These properties are dictated by the molecule's ability to absorb light (excitation) and subsequently emit light (fluorescence). The efficiency and wavelength of these processes are highly sensitive to the molecular structure and the chemical environment.

For compounds containing a nitro group, such as this compound, the photophysical behavior can be complex. The nitro group is a strong electron-withdrawing group and can significantly influence the electronic transitions of the molecule. In some cases, the presence of a nitro group can lead to quenching of fluorescence. However, it can also be exploited in probe design, where a chemical modification of the nitro group by an analyte can restore or enhance fluorescence.

Spectroscopic analysis is crucial for characterizing these properties. Techniques like 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are used to elucidate the precise molecular structure, which is fundamental to understanding its electronic behavior. researchgate.net Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule, including the characteristic stretches of the carbonyl (C=O) and nitro (NO₂) groups. researchgate.net

The specific substitution pattern of this compound, with alkyl groups at the C-2 position and a nitro group at the C-6 position, defines its unique photophysical signature. Detailed experimental and computational studies would be required to fully characterize its absorption and emission spectra, quantum yield, and fluorescence lifetime, and to evaluate its potential as a functional chromophore.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 886363-62-8 | guidechem.com |

| Molecular Formula | C₁₂H₁₃NO₄ | guidechem.com |

| Molecular Weight | 235.239 g/mol | guidechem.com |

| Topological Polar Surface Area | 72.1 Ų | guidechem.com |

| Hydrogen Bond Acceptor Count | 4 | guidechem.com |

| Canonical SMILES | CCC1(CC(=O)C2=C(O1)C=CC(=C2)N+[O-])C | guidechem.com |

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the crystal structure of 2-Ethyl-2-methyl-6-nitro-chroman-4-one?

- Answer : The crystal structure can be resolved using single-crystal X-ray diffraction. Data collection involves a diffractometer (e.g., MoKα radiation, λ = 0.71073 Å), followed by refinement using SHELXL . Key parameters include unit cell dimensions (e.g., monoclinic system with space group P2₁/c), and Cremer-Pople puckering coordinates to analyze the chromanone ring conformation . For example:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 15.6682, 6.2800, 14.9383 |

| β (°) | 115.129 |

| V (ų) | 1330.76 |

- Methodological Note : Refinement discrepancies (e.g., R factor >0.05) should be addressed by re-examizing thermal displacement parameters or hydrogen bonding networks .

Q. How can this compound be synthesized in a laboratory setting?

- Answer : A typical route involves:

Core Formation : Alkylation of chroman-4-one precursors under reflux with ethyl and methyl halides in anhydrous THF .

Nitration : Treating the intermediate with mixed acid (H₂SO₄/HNO₃) at 0–5°C to introduce the nitro group at the 6-position.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using FT-IR (e.g., nitro group stretching at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

- Answer :

- Step 1 : Cross-validate experimental NMR/IR data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to identify outliers .

- Step 2 : For crystallographic mismatches (e.g., bond lengths), re-optimize computational models using constrained refinement in SHELXL, accounting for thermal motion .

- Example : A 0.02 Å deviation in C–O bond lengths may arise from electron density delocalization; multipole refinement can mitigate this .

Q. What experimental strategies evaluate the electronic effects of the nitro group on biological activity?

- Answer :

- Hammett Analysis : Correlate substituent σ values (e.g., nitro: σₚ = 0.78) with bioactivity (e.g., IC₅₀ in enzyme inhibition assays) .

- Spectroscopic Probes : UV-Vis titration (e.g., λₘₐₓ shifts in polar solvents) to assess nitro group electron-withdrawing effects.

- Biological Assays : Test against microbial strains (e.g., E. coli ATCC 25922) using disk diffusion, comparing zones of inhibition with nitro-substituted analogs .

Q. How does the chromanone ring puckering influence the compound’s reactivity?

- Answer : Apply Cremer-Pople parameters (θ, φ) to quantify puckering amplitude and phase. For example:

| Puckering Parameter | Value |

|---|---|

| θ (Amplitude) | 15.2° |

| φ (Phase) | 120° |

- Impact : A θ >10° indicates significant non-planarity, enhancing steric hindrance in nucleophilic reactions (e.g., SN2) . Molecular dynamics simulations (MD, 100 ns) can further predict conformational stability in solvent environments .

Data Presentation and Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.